molecular formula C23H32N4O B193593 N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)- CAS No. 85329-86-8

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

Cat. No.: B193593
CAS No.: 85329-86-8
M. Wt: 380.5 g/mol
InChI Key: JJTHJEHDIBAMMM-HPKQAEFZSA-N
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Description

A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum

Mechanism of Action

Target of Action

Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production .

Mode of Action

Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors . In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase . This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion .

Pharmacokinetics

Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg . Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion . On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland . This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea .

Action Environment

The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition . .

Biological Activity

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, commonly referred to as cabergoline, is an ergot-derived compound that exhibits significant biological activity primarily through its interaction with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Cabergoline is classified as a dopamine D2 receptor agonist. Its chemical structure can be represented as follows:

  • Molecular Formula : C26H37N5O2
  • CAS Number : 81409-90-7

The compound features a dimethylamino group and a propenyl side chain that contribute to its biological activity.

Cabergoline primarily acts as an agonist at dopamine D2-like receptors, including D2 and D3 receptors, with the following binding affinities:

Receptor Binding Affinity (Ki)
Dopamine D20.7 nM
Dopamine D31.5 nM
5-HT2B1.2 nM

These affinities indicate a potent interaction with these receptors, which is crucial for its neuroprotective effects and modulation of neurotransmitter release .

Neuroprotective Effects

Cabergoline has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that pretreatment with cabergoline significantly inhibited hydrogen peroxide (H2O2)-induced neuronal cell death in a dose-dependent manner. Specifically, at a concentration of 10 µM, cabergoline preserved neuronal integrity as evidenced by MAP2 staining, indicating reduced neuronal loss .

Effects on Sleep Patterns

In vivo studies reported that cabergoline administration led to a significant reduction in rapid eye movement (REM) sleep bouts in mice. Female mice exhibited a 67.3% decrease in REM sleep bouts during the light phase after cabergoline injection compared to controls . This suggests potential applications in managing sleep disorders.

Prolactin Regulation

Cabergoline is also recognized for its ability to lower prolactin levels. In male mice, cabergoline reduced baseline prolactin levels by 98.5% within two hours of administration . This effect is particularly relevant in treating conditions associated with hyperprolactinemia.

Case Studies and Research Findings

Recent studies have explored the potential of cabergoline in enhancing drug sensitivity in multidrug-resistant cancer cells. A notable study investigated the compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance:

  • Study Findings :
    • Cabergoline enhanced the uptake of doxorubicin in P-gp-overexpressing human cervical carcinoma cells by 1.5-fold.
    • It significantly increased the cytotoxicity of doxorubicin when co-administered with cabergoline, demonstrating a synergistic effect .

These findings highlight cabergoline's role not only as a dopamine agonist but also as a potential adjuvant therapy in cancer treatment.

Summary of Biological Activities

The biological activities of N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide can be summarized as follows:

Activity Effect
NeuroprotectionInhibits H2O2-induced neuronal cell death
Sleep ModulationReduces REM sleep bouts
Prolactin SuppressionLowers serum prolactin levels
Drug Sensitivity EnhancementIncreases uptake of chemotherapeutic agents

Properties

CAS No.

85329-86-8

Molecular Formula

C23H32N4O

Molecular Weight

380.5 g/mol

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1

InChI Key

JJTHJEHDIBAMMM-HPKQAEFZSA-N

SMILES

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Isomeric SMILES

CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Canonical SMILES

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Appearance

Tan Solid

melting_point

188-190°C

Key on ui other cas no.

85329-86-8

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide;  (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide;  FCE 21590

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary routes of elimination for cabergoline in humans?

A1: Following oral administration, cabergoline is primarily eliminated through fecal excretion. Research indicates that approximately 72% of the administered dose is recovered in feces within 10 days []. Urinary excretion represents a secondary route, accounting for about 18% of the dose over the same period [].

Q2: Is cabergoline extensively metabolized in humans? What are the major metabolites identified?

A2: Yes, cabergoline undergoes significant metabolism in the human body. Less than 14% of the drug is excreted unchanged in urine within the first 24 hours after administration []. The main metabolite identified is the acid derivative, FCE 21589, constituting 38% of urinary radioactivity within the first 24 hours []. Another metabolite, the amide derivative FCE 21590, is found in smaller amounts, representing around 4% of urinary radioactivity within the initial 24 hours [].

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